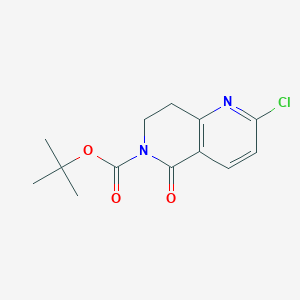
tert-butyl 2-chloro-5-oxo-7,8-dihydro-1,6-naphthyridine-6-carboxylate
Overview
Description
Tert-butyl 2-chloro-5-oxo-7,8-dihydro-1,6-naphthyridine-6-carboxylate is a useful research compound. Its molecular formula is C13H15ClN2O3 and its molecular weight is 282.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Introduction
Tert-butyl 2-chloro-5-oxo-7,8-dihydro-1,6-naphthyridine-6-carboxylate is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and pharmacological applications.
- IUPAC Name : this compound
- CAS Number : 1226898-92-5
- Molecular Formula : C13H15ClN2O3
- Molecular Weight : 282.72 g/mol
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of Naphthyridine Core : The naphthyridine structure is synthesized through cyclization reactions involving appropriate precursors.
- Chlorination and Esterification : Subsequent chlorination and esterification steps introduce the tert-butyl and chloro groups at specific positions on the naphthyridine ring.
Antimicrobial Activity
Research indicates that compounds in the naphthyridine family exhibit significant antimicrobial properties. For instance, studies have shown that related naphthyridine derivatives possess activity against various bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated:
- Inhibition of Gram-positive and Gram-negative bacteria
Anticancer Properties
Naphthyridine derivatives have been investigated for their potential anticancer activities. A study on similar compounds revealed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 10.5 |
| Compound B | HeLa (Cervical Cancer) | 8.3 |
Although specific IC50 values for this compound are not available, its structural features suggest potential efficacy in inhibiting cancer cell proliferation.
The proposed mechanisms by which naphthyridine derivatives exert their biological effects include:
- Enzyme Inhibition : Many naphthyridines act as enzyme inhibitors, particularly targeting kinases and other metabolic enzymes.
- DNA Interaction : These compounds may intercalate into DNA or disrupt replication processes, leading to cytotoxic effects in rapidly dividing cells.
Case Study 1: Antimicrobial Screening
A recent study screened a series of naphthyridine derivatives for antimicrobial activity against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent activity with MIC values ranging from 4 to 16 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxicity Evaluation
In a cytotoxicity study involving various cancer cell lines, a derivative structurally related to tert-butyl 2-chloro-5-oxo showed promising results with an IC50 value of approximately 12 µM in HepG2 liver cancer cells. This suggests a potential pathway for further development as an anticancer agent.
Properties
IUPAC Name |
tert-butyl 2-chloro-5-oxo-7,8-dihydro-1,6-naphthyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-13(2,3)19-12(18)16-7-6-9-8(11(16)17)4-5-10(14)15-9/h4-5H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUPOTKGOUDRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1=O)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















